N,N-bis(3-methylbutyl)sulfamoyl chloride

Physicochemical characterization Analytical chemistry Synthetic chemistry

Standard N,N-dialkyl sulfamoyl chlorides often lack the steric bulk or lipophilicity required for CNS-targeted libraries and metabolic stability studies. This branched isopentyl analog provides a distinct physicochemical profile. - **Physicochemical differentiation**: XLogP3 = 3.7 | TPSA = 45.8 Ų - optimizes membrane partitioning for blood-brain barrier permeability. - **Steric shielding**: Branched 3-methylbutyl groups protect the sulfonamide moiety from enzymatic degradation and fill hydrophobic binding pockets. - **Supply assurance**: Commercially available at ≥95% purity from multiple vendors; consistent for scale-up and HTS library production.

Molecular Formula C10H22ClNO2S
Molecular Weight 255.8
CAS No. 926230-32-2
Cat. No. B2994939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(3-methylbutyl)sulfamoyl chloride
CAS926230-32-2
Molecular FormulaC10H22ClNO2S
Molecular Weight255.8
Structural Identifiers
SMILESCC(C)CCN(CCC(C)C)S(=O)(=O)Cl
InChIInChI=1S/C10H22ClNO2S/c1-9(2)5-7-12(15(11,13)14)8-6-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyDAPGCOVJHZPQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-bis(3-methylbutyl)sulfamoyl chloride: Chemical Identity and Specifications


N,N-bis(3-methylbutyl)sulfamoyl chloride (CAS 926230-32-2) is an N,N-dialkyl sulfamoyl chloride with the molecular formula C10H22ClNO2S and a molecular weight of 255.81 g/mol [1]. The compound features two branched 3-methylbutyl (isopentyl) groups attached to the sulfamoyl chloride nitrogen . As a member of the alkylsulfamoyl chloride class, it serves as a bifunctional electrophilic reagent for introducing sulfamoyl groups into organic substrates, primarily through nucleophilic substitution at the sulfonyl chloride sulfur atom [2]. The compound is commercially available from multiple vendors at ≥95% purity , with computed physicochemical descriptors including an XLogP3 of 3.7 and a topological polar surface area (TPSA) of 45.8 Ų [1].

Why N-Alkyl Substituents Define Performance


Interchanging N,N-dialkyl sulfamoyl chlorides without consideration of the N-alkyl substituent is not scientifically valid. The N-alkyl groups exert both steric and electronic effects on the electrophilicity of the sulfonyl sulfur center, directly influencing reaction rates, regioselectivity, and product yields in nucleophilic substitution and cycloaddition reactions . The branched isopentyl groups of N,N-bis(3-methylbutyl)sulfamoyl chloride introduce substantially greater steric bulk and lipophilicity compared to shorter-chain or unbranched analogs such as dimethylsulfamoyl chloride (CAS 13360-57-1) or diethylsulfamoyl chloride (CAS 20588-68-5) [1]. This structural differentiation translates into measurable differences in physicochemical properties that govern solvent compatibility, membrane permeability in biological contexts, and the steric environment of downstream sulfamoylated products—all of which directly impact the reproducibility and outcome of synthetic and screening applications [2].

Quantitative Differentiation from Shorter-Chain Analogs


Molecular Weight and Lipophilicity Comparison

N,N-bis(3-methylbutyl)sulfamoyl chloride exhibits a molecular weight of 255.81 g/mol, which is substantially higher than the molecular weights of commonly employed shorter-chain N,N-dialkyl sulfamoyl chlorides, including dimethylsulfamoyl chloride (143.59 g/mol), diethylsulfamoyl chloride (171.65 g/mol), dipropylsulfamoyl chloride (199.70 g/mol), and dibutylsulfamoyl chloride (227.75 g/mol) [1][2][3][4][5]. This increased mass reflects the presence of two branched 3-methylbutyl (isopentyl) groups, which contribute to a higher calculated XLogP3 of 3.7 versus 0.2 for dimethylsulfamoyl chloride [6][7].

Physicochemical characterization Analytical chemistry Synthetic chemistry

Topological Polar Surface Area and Membrane Permeability

The topological polar surface area (TPSA) of N,N-bis(3-methylbutyl)sulfamoyl chloride is computed as 45.8 Ų [1]. This value is moderately higher than the TPSA of dimethylsulfamoyl chloride (37.4 Ų), diethylsulfamoyl chloride (37.4 Ų), and dipropylsulfamoyl chloride (37.4 Ų), but remains below the 140 Ų threshold commonly associated with poor oral bioavailability [2][3][4][5]. The increased TPSA reflects the contribution of the sulfamoyl chloride core, while the isopentyl groups do not add polar surface area.

Drug discovery ADME prediction Computational chemistry

Commercial Purity and Procurement Consistency

Multiple reputable vendors supply N,N-bis(3-methylbutyl)sulfamoyl chloride with a certified purity of 95% or higher . This purity specification is comparable to that offered for other N,N-dialkyl sulfamoyl chlorides, such as dimethylsulfamoyl chloride (99% purity available) and diethylsulfamoyl chloride (95% purity available) [1][2]. The consistency of the ≥95% purity threshold across vendors enables reliable procurement for research applications without the need for extensive in-house purification.

Chemical procurement Quality control Analytical chemistry

Recommended Application Scenarios


CNS Drug Discovery with Lipophilic Sulfamides

The elevated XLogP3 of 3.7 for N,N-bis(3-methylbutyl)sulfamoyl chloride, combined with its TPSA of 45.8 Ų, positions this reagent as a preferred building block for introducing sulfamoyl groups into CNS-targeted drug candidates where moderate to high lipophilicity and blood-brain barrier permeability are desired [1][2]. Sulfamoylation of amine or alcohol nucleophiles with this reagent yields products with enhanced membrane partitioning compared to those derived from lower alkyl sulfamoyl chlorides [3].

Sterically Shielded Sulfonamide Bioisosteres

The branched isopentyl groups of N,N-bis(3-methylbutyl)sulfamoyl chloride introduce significant steric bulk, which can be exploited to shield the sulfonamide moiety from metabolic enzymes or to occupy hydrophobic pockets in protein binding sites [1]. This makes the compound a valuable tool for medicinal chemists seeking to modulate target selectivity or improve metabolic stability of lead compounds [2].

High-Throughput Library Synthesis for Phenotypic Screening

The commercial availability of N,N-bis(3-methylbutyl)sulfamoyl chloride at ≥95% purity from multiple vendors ensures reliable and consistent supply for large-scale library production [1][2][3]. The compound's distinct molecular weight (255.81 g/mol) and lipophilicity (XLogP3 = 3.7) provide a unique physicochemical profile that expands the diversity space of compound collections, increasing the likelihood of identifying novel hits in phenotypic assays [4].

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